[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride

Catalog No.
S2712252
CAS No.
1909314-12-0
M.F
C6H12ClNO2
M. Wt
165.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(Aminomethyl)cyclopropyl]acetic acid hydrochlor...

CAS Number

1909314-12-0

Product Name

[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride

IUPAC Name

2-[1-(aminomethyl)cyclopropyl]acetic acid;hydrochloride

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62

InChI

InChI=1S/C6H11NO2.ClH/c7-4-6(1-2-6)3-5(8)9;/h1-4,7H2,(H,8,9);1H

InChI Key

REAADBVGZORNFO-UHFFFAOYSA-N

SMILES

C1CC1(CC(=O)O)CN.Cl

Solubility

not available

[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride is a chemical compound characterized by its unique cyclopropyl structure and an aminomethyl functional group. This compound features a carboxylic acid group, which contributes to its acidic properties, and a hydrochloride salt form that enhances its solubility in water. The presence of the aminomethyl group suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

The chemical reactivity of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride can be categorized into several types of reactions:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making it a weak acid.
  • Nucleophilic Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Decarboxylation: Under certain conditions, the carboxylic acid can undergo decarboxylation, leading to the formation of amines or other derivatives.

These reactions are facilitated by various enzymes and catalysts in biological systems, where they play crucial roles in metabolic pathways

Research indicates that [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride exhibits significant biological activity. It has been studied for its potential effects on neurotransmitter systems, particularly in the context of neurological disorders. The compound may influence synaptic transmission and has been evaluated for its role as a modulator in various biological assays. Its structural features allow it to interact with specific receptors, potentially leading to therapeutic applications in treating conditions such as anxiety and depression .

The synthesis of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride can be achieved through several methods:

  • Direct Amination: Cyclopropyl derivatives can be reacted with formaldehyde and ammonia to introduce the aminomethyl group.
  • Carboxylation: Cyclopropyl amines can undergo carboxylation using carbon dioxide under specific conditions to form the acetic acid moiety.
  • Hydrochloride Formation: The final step typically involves reacting the free base with hydrochloric acid to yield the hydrochloride salt, enhancing solubility.

Each method requires careful control of reaction conditions to ensure high yield and purity of the final product .

[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride finds applications primarily in medicinal chemistry and pharmacology:

  • Drug Development: Its unique structure makes it a candidate for developing new pharmacological agents targeting neurological pathways.
  • Research Tool: Used in studies involving neurotransmitter modulation and receptor interactions.
  • Chemical Intermediates: Acts as an intermediate in synthesizing more complex organic compounds.

These applications highlight its versatility within both academic research and pharmaceutical industries .

Interaction studies have demonstrated that [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride interacts with various biological macromolecules, including proteins and nucleic acids. These interactions can influence enzyme activity and receptor binding, contributing to its biological effects. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to characterize these interactions quantitatively .

Several compounds share structural or functional similarities with [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride. Here’s a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
CyclopropylamineCyclopropane ring with amineNeurotransmitter modulation
2-Aminocyclopropanecarboxylic AcidCyclopropane ring with carboxylic acidPotential neurotransmitter effects
N-Methyl-1-(aminomethyl)cyclopropylMethylated aminomethyl groupEnhanced receptor affinity

Uniqueness of [1-(Aminomethyl)cyclopropyl]acetic Acid Hydrochloride:

  • It combines both an aminomethyl group and a carboxylic acid functionality, which is less common among similar compounds.
  • Its hydrochloride form increases solubility compared to other cyclopropyl derivatives.

This distinct combination of features positions [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride as a promising candidate for further research in pharmacology and medicinal chemistry .

Dates

Modify: 2023-08-16

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